molecular formula C9H10N2OS2 B14350874 2-Anilino-2-oxoethyl carbamodithioate CAS No. 90669-10-6

2-Anilino-2-oxoethyl carbamodithioate

Cat. No.: B14350874
CAS No.: 90669-10-6
M. Wt: 226.3 g/mol
InChI Key: XHCKZBSEYVDUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Anilino-2-oxoethyl carbamodithioate is an organic compound with the molecular formula C10H11NO3S It is known for its unique structure, which includes an aniline group, a carbonyl group, and a dithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilino-2-oxoethyl carbamodithioate typically involves the reaction of aniline with carbon disulfide and chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:

  • Aniline reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate.
  • The dithiocarbamate is then reacted with chloroacetic acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Anilino-2-oxoethyl carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

2-Anilino-2-oxoethyl carbamodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

2-Anilino-2-oxoethyl carbamodithioate can be compared with other similar compounds, such as:

    2-Anilino-2-oxoethyl carbamothioate: Similar structure but with different functional groups.

    2-Anilino-2-oxoethyl dithiocarbamate: Contains a dithiocarbamate group instead of a carbamodithioate group.

Uniqueness: The unique combination of an aniline group, a carbonyl group, and a dithioate moiety in this compound distinguishes it from other similar compounds

Properties

90669-10-6

Molecular Formula

C9H10N2OS2

Molecular Weight

226.3 g/mol

IUPAC Name

(2-anilino-2-oxoethyl) carbamodithioate

InChI

InChI=1S/C9H10N2OS2/c10-9(13)14-6-8(12)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12)

InChI Key

XHCKZBSEYVDUKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.